
N-(2-bromophenyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-chloroacetamide is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 2-bromophenyl group and the methyl group is substituted by a chloro group
Mechanism of Action
Mode of Action
The exact mode of action of N-(2-bromophenyl)-2-chloroacetamide Based on its chemical structure, it is possible that it could interact with its targets through covalent bonding or intermolecular forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of This compound Without knowledge of its specific targets and mode of action, it is challenging to predict its precise effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and interaction with its targets .
Biochemical Analysis
Biochemical Properties
N-(2-bromophenyl)-2-chloroacetamide has been found to interact with enzymes such as alpha-glucosidase and alpha-amylase . These interactions are crucial in the biochemical reactions involving this compound .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on cellular metabolism. It has been observed to affect the levels of fasting glucose sugar, cholesterol, triglyceride, HbAc1, creatinine, and insulin .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit alpha-glucosidase and alpha-amylase in a non-competitive mode .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been found to have a significant impact on cellular function, with long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to have a significant impact on various biochemical tests related to diabetes .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors. It has been found to affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-bromophenyl)-2-chloroacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-bromoaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted acetamides.
Electrophilic Aromatic Substitution: The bromophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional functional groups onto the aromatic ring.
Reduction: The compound can be reduced to form N-(2-bromophenyl)acetamide by using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or primary amines can be used under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or bromine (Br2) are commonly used under controlled conditions to avoid over-substitution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides such as N-(2-bromophenyl)-2-azidoacetamide or N-(2-bromophenyl)-2-methoxyacetamide.
Electrophilic Aromatic Substitution: Products like 4-nitro-N-(2-bromophenyl)-2-chloroacetamide or 4-bromo-N-(2-bromophenyl)-2-chloroacetamide.
Reduction: N-(2-bromophenyl)acetamide.
Scientific Research Applications
N-(2-bromophenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Comparison with Similar Compounds
N-(2-bromophenyl)-2-chloroacetamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2-chloroacetamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
N-(2-bromophenyl)acetamide: This compound lacks the chloro group on the acetamide moiety, which may affect its chemical properties and reactivity.
N-(2-bromophenyl)-2-bromoacetamide: This compound has a bromine atom instead of a chlorine atom on the acetamide moiety, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromophenyl and chloroacetamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWXHTWOJWDSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-methylsulfanylphenyl)prop-2-enoate](/img/structure/B2684635.png)
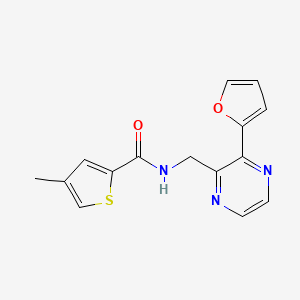
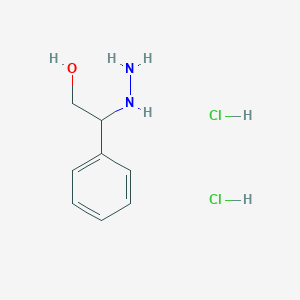

![4-butyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2684643.png)
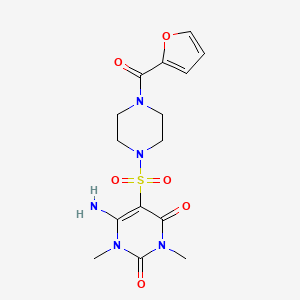
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2684646.png)
![3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one](/img/structure/B2684647.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2684648.png)
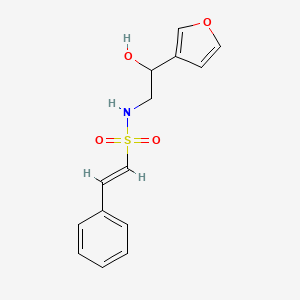
![2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684655.png)
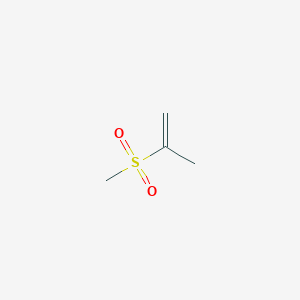
![4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide](/img/structure/B2684657.png)
![Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2684658.png)
